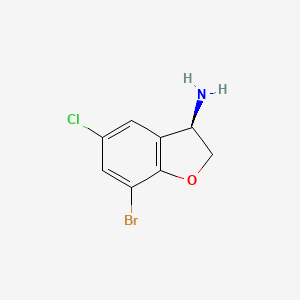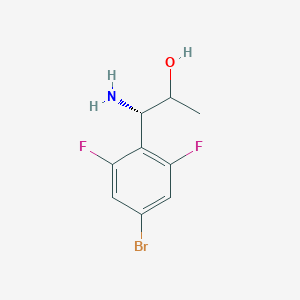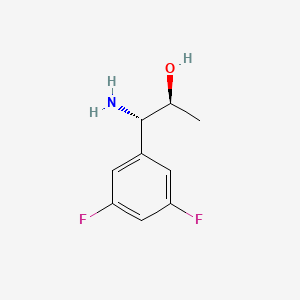
(E)-carbamoylmethanecarbonimidoylcyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-carbamoylmethanecarbonimidoylcyanide is an organic compound with a unique structure that includes both a carbamoyl group and a cyanide group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-carbamoylmethanecarbonimidoylcyanide typically involves the reaction of a carbamoyl chloride with a cyanide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and acetonitrile, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-carbamoylmethanecarbonimidoylcyanide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyanide group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(E)-carbamoylmethanecarbonimidoylcyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or drug precursors.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-carbamoylmethanecarbonimidoylcyanide involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various chemical transformations and biological assays.
Comparación Con Compuestos Similares
Similar Compounds
Carbamoylcyanide: Similar in structure but lacks the (E)-configuration.
Methanecarbonimidoylcyanide: Similar but without the carbamoyl group.
Uniqueness
(E)-carbamoylmethanecarbonimidoylcyanide is unique due to its combination of functional groups, which provides a distinct reactivity profile. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C4H5N3O |
|---|---|
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
3-amino-3-oxopropanimidoyl cyanide |
InChI |
InChI=1S/C4H5N3O/c5-2-3(6)1-4(7)8/h6H,1H2,(H2,7,8) |
Clave InChI |
CFQNLQIFRAWCAJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=N)C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13052883.png)


![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)



![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)

![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)

![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)

